Tosylglycolic Acid
Description
Tosylglycolic Acid (CAS 39794-77-9) is a sulfonic acid derivative of glycolic acid (HOCH₂COOH), where the hydroxyl group is replaced by a p-toluenesulfonyl (tosyl) group. Its molecular formula is C₉H₁₀O₄S, with a molecular weight of 214.24 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in reactions requiring activated leaving groups or protective functionalities . This compound is commercially available through suppliers like Santa Cruz Biotechnology (sc-213060) and TRC (TRC T664020) at a price of $300 per gram .
Properties
IUPAC Name |
2-hydroxy-2-(4-methylphenyl)sulfonylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-6-2-4-7(5-3-6)15(13,14)9(12)8(10)11/h2-5,9,12H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKBIXPASDFPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tosylglycolic Acid can be synthesized through several methods. One common approach involves the reaction of glycolic acid with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the tosyl group attaching to the hydroxyl group of glycolic acid, forming this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
Tosylglycolic Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the tosyl group to a hydroxyl group.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce glycolic acid derivatives .
Scientific Research Applications
Tosylglycolic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound in drug development and as a potential therapeutic agent.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Tosylglycolic Acid involves its ability to act as a nucleophile or electrophile in chemical reactions. The tosyl group is a good leaving group, making it useful in substitution reactions. Additionally, the glycolic acid moiety can participate in various biochemical pathways, influencing cellular processes and molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tosylglycolic Acid shares structural and functional similarities with several compounds, including Thioglycolic Acid , Glycocholic Acid , and other tosylated derivatives. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Related Compounds
Key Comparisons
Functional Group Reactivity :
- This compound’s tosyl group enhances its utility as a leaving group in nucleophilic substitution reactions, unlike Thioglycolic Acid’s thiol group, which is prone to oxidation .
- Compared to 1-Tosyl Glycerol, this compound’s carboxylic acid moiety provides additional reactivity for esterification or amidation reactions .
Biological Relevance :
- Glycocholic Acid, a glycine-conjugated bile acid, is structurally distinct but shares the concept of conjugation for enhanced solubility and biological stability. This compound lacks such biological activity but is critical in synthesizing bioactive molecules .
Industrial Use :
- Thioglycolic Acid is widely used in hair permanents and metal chelation, whereas this compound is specialized for pharmaceutical intermediates, reflecting its niche reactivity profile .
Research Findings
- Synthetic Efficiency: this compound’s tosyl group facilitates faster reaction kinetics in esterification compared to non-tosylated glycolic acid derivatives, as demonstrated in studies on glycoside synthesis (e.g., glycosyl acetates and trichloroacetimidates) .
- Stability Studies : Under acidic conditions (pH < 3), this compound remains stable for >48 hours, whereas Thioglycolic Acid degrades due to thiol group oxidation .
Discrepancies and Clarifications
- Misidentification in : this compound is erroneously listed as an alias for Tetradecanal (CAS 124-25-4). This is likely a cataloging error, as independent sources confirm its distinct CAS (39794-77-9) and structural identity .
Biological Activity
Tosylglycolic acid, a compound derived from tosylation of glycolic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications supported by empirical research findings.
This compound is synthesized through the reaction of glycolic acid with tosyl chloride in the presence of a base. This reaction results in the formation of a tosylate derivative, which can enhance the compound's reactivity and biological activity. The general reaction can be represented as follows:
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. A study highlighted that various tosyl esters, including those derived from α-hydroxy acids like this compound, displayed potent antimicrobial effects. The minimum inhibitory concentrations (MIC) were determined for several strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacterial |
| Escherichia coli | 64 | Bacterial |
| Candida albicans | 16 | Fungal |
The antimicrobial efficacy of this compound is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes. The compound's structure allows it to interact with lipid bilayers, leading to increased permeability and subsequent cell lysis. Additionally, it may inhibit specific enzymatic pathways critical for microbial survival.
Analgesic and Anti-inflammatory Effects
Research indicates that this compound may modulate pain pathways by interacting with transient receptor potential (TRP) channels and GABA receptors. These interactions suggest potential applications in analgesia and inflammation management. In vitro studies have shown that derivatives of this compound can significantly reduce pain responses in animal models .
Case Studies
- Antimicrobial Efficacy : A study conducted on various tosyl esters demonstrated that this compound showed superior activity against Candida species compared to traditional antifungal agents. The study reported a reduction in fungal load in treated groups versus controls, highlighting its potential as an antifungal agent .
- Pain Management : In a controlled trial involving animal models, administration of this compound resulted in a marked decrease in pain behaviors compared to untreated groups. The analgesic effects were attributed to the compound's interaction with central pain pathways .
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and potential therapeutic applications. Future studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety profile in human clinical trials.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antimicrobial and analgesic effects.
- Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
